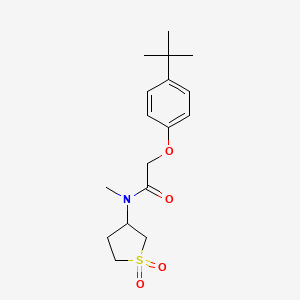![molecular formula C16H18N4O4 B4063621 5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4063621.png)
5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
Overview
Description
5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, commonly known as FNMA, is a chemical compound that has gained significant attention in the field of scientific research. FNMA belongs to the class of nitroanilines and is primarily used as a research tool to study various biological processes.
Scientific Research Applications
Alzheimer's Disease Research
A series of benzamides, including compounds similar to 5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, have been synthesized as potential therapeutic agents for Alzheimer's disease. These compounds showed promising inhibition activity against butyrylcholinesterase, a target enzyme in Alzheimer's disease treatment. One of the compounds demonstrated an excellent IC50 value, indicating its potential as a therapeutic agent (Hussain et al., 2016).
Anti-Tuberculosis Activity
A lead compound related to this compound was identified in an anti-tuberculosis drug discovery program. Modifications to this compound resulted in analogues with improved bioavailability and stronger anti-tuberculosis activity. These changes included altering the benzyl group on the piperazine C-ring and introducing a nitrogen atom into the aromatic ring (Tangallapally et al., 2006).
Antitubercular Pharmacophore Mapping
A pharmacophore for nitroaromatic compounds with antitubercular activity was generated, highlighting the importance of a nitro group and a piperazine moiety. This pharmacophore supports the role of compounds like this compound in antitubercular therapy (Tawari & Degani, 2009).
Imaging Hypoxia in Tumors
Novel isocyanide derivatives of metronidazole, structurally related to this compound, were developed for imaging hypoxia in solid tumors. These derivatives were labeled with 99mTc and showed potential as radiopharmaceuticals for detecting tumor oxygenation status (Giglio et al., 2012).
Blocking Carcinogenic Compounds
Research on the interaction between nitrous acid and various compounds, including piperazine derivatives, revealed that ascorbic acid can block the formation of carcinogenic N-nitroso compounds. This finding has implications for reducing the risk of drug-induced carcinogenesis (Mirvish et al., 1972).
Serotonin Uptake Inhibition
A compound named Du 24565, which is a nitro, 2-(1-piperazinyl)quinoline, was found to be a potent and selective inhibitor of serotonin uptake, suggesting its potential use in depression treatment and as a tool for studying serotonin's role in the central nervous system (Vaatstra et al., 1981).
Antifungal Activity
Fluconazole derivatives with nitrotriazole or piperazine ethanol side chains showed significant antifungal activity, particularly against fluconazole-resistant fungi. This research underscores the potential of piperazine-based compounds in antifungal drug development (Sadeghpour et al., 2017).
Broad-Spectrum Nitroheterocyclic Drugs
Nitroheterocyclic compounds, including nitroimidazoles and nitrofurans, are effective against various protozoan and bacterial infections. These compounds have diverse chemical and chemotherapeutic properties, making them versatile therapeutic agents (Raether & Hänel, 2003).
Properties
IUPAC Name |
furan-2-yl-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-17-13-11-12(4-5-14(13)20(22)23)18-6-8-19(9-7-18)16(21)15-3-2-10-24-15/h2-5,10-11,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFTAXFPLFVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4063543.png)

![N-cyclohexyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4063565.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4063568.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4063571.png)
![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4063572.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4063582.png)
![methyl 4-{[({5-[1-(benzoylamino)-2-methylpropyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4063589.png)
![methyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4063594.png)
![N-{4-[(4-{4-nitro-3-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4063595.png)
![2-[4-(benzyloxy)phenyl]-1-(2-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B4063608.png)
![4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4063613.png)

![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amine](/img/structure/B4063623.png)
